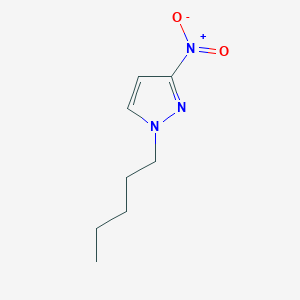

![molecular formula C10H9ClFN3 B6344492 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240580-08-8](/img/structure/B6344492.png)

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Synthesis and Reactivity

- The reactivity of related pyrazoline and pyrazole derivatives is a focal point in the synthesis of heterocyclic compounds. Such compounds serve as valuable building blocks for the development of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating the versatility of pyrazoline derivatives in chemical syntheses (Gomaa & Ali, 2020). This highlights the potential utility of "1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine" in generating a wide array of heterocyclic compounds through similar synthetic routes.

Applications in Medicinal Chemistry

- Pyrazoline derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The synthesis of these compounds often involves condensation followed by cyclization, showcasing the potential of pyrazoline-based intermediates in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015). This suggests that "1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine" could be a precursor in creating biologically active molecules.

Role in the Synthesis of Dyes and Fluorophores

- The unique reactivity of certain pyrazoline derivatives allows for mild reaction conditions in generating versatile cyanomethylene dyes from a broad range of precursors, including amines and phenols. This opens avenues for the development of novel dyes and fluorophores, indicating the potential application of "1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine" in dye synthesis and material science (Gomaa & Ali, 2020).

Environmental and Analytical Applications

- Amine-functionalized sorbents, including those derived from pyrazoline compounds, have shown efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This indicates the potential of "1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine" in environmental cleanup and water treatment technologies (Ateia et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

The compound acts as an inhibitor of ERK1/2 . It selectively inhibits ERK kinase activity, thereby disrupting the signaling cascade . This disruption can lead to changes in cellular processes controlled by this pathway, including cell proliferation and survival .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial in regulating cell growth, differentiation, and survival. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of ERK1/2 by the compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cells with oncogenic mutations in the RAS/RAF/MEK/ERK pathway . This makes it a potential candidate for the treatment of certain types of cancer .

properties

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYUNNCOEIBOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)N)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

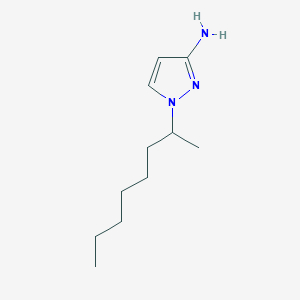

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)

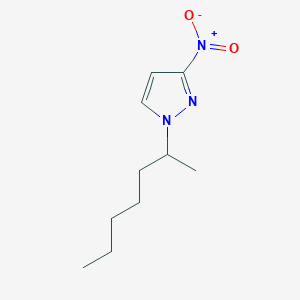

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)